molecular formula C19H16NO4P B444882 (2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE

(2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE

Cat. No.: B444882
M. Wt: 353.3g/mol
InChI Key: AQUOGCVNANIZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a 2-methoxy-3-nitrophenyl moiety and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE typically involves the reaction of diphenylphosphine oxide with 2-methoxy-3-nitrobenzene under specific conditions. One common method includes:

    Starting Materials: Diphenylphosphine oxide and 2-methoxy-3-nitrobenzene.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the phosphine oxide on the nitrobenzene derivative.

    Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE can undergo various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMF.

Major Products

    Reduction: Conversion of the nitro group to an amino group results in (2-Methoxy-3-aminophenyl)(diphenyl)phosphine oxide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In organic synthesis, (2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of novel compounds.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of the nitro group, which can be reduced to an amino group, allows for the synthesis of bioactive molecules.

Industry

In materials science, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Properties

Molecular Formula

C19H16NO4P

Molecular Weight

353.3g/mol

IUPAC Name

1-diphenylphosphoryl-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C19H16NO4P/c1-24-19-17(20(21)22)13-8-14-18(19)25(23,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

AQUOGCVNANIZDZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

solubility

46.4 [ug/mL]

Origin of Product

United States

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